REACTION_CXSMILES
|
[S:1]([C:5]1[S:9][C:8]([S:10](Cl)(=[O:12])=[O:11])=[CH:7][CH:6]=1)(=[O:4])(=[O:3])[NH2:2].[S:14]1[CH:18]=[CH:17][CH:16]=[C:15]1[CH2:19][NH2:20]>C(O)C>[S:14]1[CH:18]=[CH:17][CH:16]=[C:15]1[CH2:19][NH:20][S:10]([C:8]1[S:9][C:5]([S:1]([NH2:2])(=[O:4])=[O:3])=[CH:6][CH:7]=1)(=[O:11])=[O:12]
|
Name
|
5-sulfamoyl-thiophene-2-sulfonyl chloride
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
S(N)(=O)(=O)C1=CC=C(S1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0.67 mL
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CN
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
this mixture stirred at room temperature for 18 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation of solvent the residue
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in ethyl acetate (200 mL)
|
Type
|
WASH
|
Details
|
this solution was washed with saturated aqueous sodium bicarbonate (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to a crude material which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica, 5% methanol/methylene chloride) and recrystallization [methanol/methylene chloride (1:50)]
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)CNS(=O)(=O)C=1SC(=CC1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 450 mg | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 42.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |